1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a furan ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone.
Coupling reactions: The oxadiazole and quinazoline intermediates are then coupled using a suitable linker, often under basic or catalytic conditions.
Final modifications: Introduction of the furan ring and any necessary functional group modifications are carried out in the final steps.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology and Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its unique structure allows for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and quinazoline moieties are known to interact with various molecular targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
- 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Uniqueness: The presence of the furan ring in this compound distinguishes it from similar compounds. The furan ring can impart unique electronic properties and reactivity, making this compound particularly interesting for specific applications in material science and medicinal chemistry.
Properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-15-6-3-5-14(11-15)20-24-19(31-25-20)13-26-18-9-2-1-8-17(18)21(28)27(22(26)29)12-16-7-4-10-30-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRHINRFJFOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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